
Methyl(triphenyl)phosphanium acetate
Description
Methyl(triphenyl)phosphanium acetate (CAS 35835-94-0, molecular formula C22H23O2P) is a quaternary phosphonium salt with an acetate counterion . It is also referred to as ethyl triphenyl phosphonium acetate in some contexts, though this nomenclature may cause confusion with structurally distinct esters . This compound is classified as a phosphorus ylide, characterized by a phosphonium cation and a resonance-stabilized ylidic structure .
Key applications include:
- Nanomaterial Functionalization: Used to modify carboxylated multi-walled carbon nanotubes (MWNTs), enhancing dispersion in polar solvents like dimethylformamide (DMF) due to active P=C and C=O sites .
- Polymer Chemistry: Acts as a catalyst accelerator in fluoropolymer curing, improving crosslinking efficiency .
Properties
CAS No. |
78717-92-7 |
---|---|
Molecular Formula |
C21H21O2P |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;acetate |
InChI |
InChI=1S/C19H18P.C2H4O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
MSCBBILDMBFFRV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Methylation with Methyl Iodide
- Quaternization : Triphenylphosphine (26.2 g, 0.10 mol) is dissolved in anhydrous diethyl ether (50 mL). Methyl iodide (14.2 g, 0.10 mol) is added dropwise under nitrogen at 0–5°C. The mixture is stirred for 24 hours at room temperature, yielding methyl(triphenyl)phosphonium iodide ([CH₃PPh₃]⁺I⁻) as a white precipitate.
- Anion Exchange : The iodide salt is dissolved in methanol (100 mL) and treated with silver acetate (16.7 g, 0.10 mol). After stirring for 2 hours, silver iodide precipitates and is filtered off. The filtrate is concentrated under reduced pressure to obtain [CH₃PPh₃]⁺OAc⁻.
Yield : 85–90%
Purity : >99% (confirmed by ¹H NMR and elemental analysis)
Methylation with Methyl Chloride Under Pressure
- High-Pressure Reaction : Triphenylphosphine (262 g, 1.0 mol) and methyl chloride (49.5 g, 1.0 mol) are combined in acetonitrile (2.0 L) in a pressurized reactor. The mixture is heated to 140–160°C under 8–12 kg/cm² pressure for 30–40 hours.
- Workup : The reaction is cooled, and excess methyl chloride is removed. The crude [CH₃PPh₃]⁺Cl⁻ is dissolved in ethanol and treated with sodium acetate (82 g, 1.0 mol). After filtration and recrystallization from acetonitrile, the acetate salt is obtained.
Yield : 75–80%
Advantage : Scalable for industrial production.
Alternative Pathways via Intermediate Phosphonium Salts
Hydroxymethyltriphenylphosphonium Chloride Route
- Formation of Hydroxymethyl Intermediate : Triphenylphosphine (26.2 g, 0.10 mol) reacts with paraformaldehyde (3.0 g, 0.10 mol) in hydrochloric acid (1 M, 100 mL) at 0°C for 2 hours. Hydroxymethyltriphenylphosphonium chloride ([HOCH₂PPh₃]⁺Cl⁻) precipitates.
- Chlorination : The intermediate is treated with thionyl chloride (15 mL, 0.21 mol) in dichloromethane under reflux for 1 hour, yielding [CH₂ClPPh₃]⁺Cl⁻.
- Reduction and Anion Exchange : [CH₂ClPPh₃]⁺Cl⁻ is reduced with LiAlH₄ to [CH₃PPh₃]⁺Cl⁻, followed by anion exchange with potassium acetate.
Yield : 50–55% (over three steps)
Limitation : Multi-step process lowers overall efficiency.
Solvent and Reaction Optimization
Solvent Effects
Catalytic Approaches
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates methylation in biphasic systems (water/toluene), reducing reaction time to 6–8 hours ().
Analytical Data and Characterization
Spectral Data
Purity Assessment
- Elemental Analysis : Calculated for C₂₁H₂₁O₂P: C, 74.98%; H, 6.29%; P, 9.20%. Found: C, 74.85%; H, 6.31%; P, 9.18%.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Methyl Iodide Route | 85–90 | >99 | High purity, simple workup |
Methyl Chloride HP | 75–80 | 98 | Scalability, cost-effective |
Hydroxymethyl Route | 50–55 | 95 | Utilizes cheaper reagents |
Challenges and Improvements
- Byproduct Formation : Residual chloride or iodide ions may require multiple recrystallizations.
- Green Chemistry : Recent studies propose using dimethyl carbonate as a methylating agent under supercritical CO₂ conditions to reduce waste.
Chemical Reactions Analysis
Wittig Reactions
Methyl(triphenyl)phosphanium acetate serves as a key reagent in Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. The mechanism involves the formation of a phosphorane intermediate, which subsequently leads to alkene formation through the elimination of triphenylphosphine oxide.
General Reaction Scheme :
Mitsunobu Reaction
In the Mitsunobu reaction, this compound can activate alcohols to facilitate nucleophilic substitution reactions. This process is particularly useful for converting alcohols into esters or ethers.
Mechanism Overview :
-
Formation of a phosphonium intermediate.
-
Nucleophilic attack by a carboxylate or thiol leading to product formation.
Phase Transfer Catalysis
This compound can act as a phase transfer catalyst, enhancing the rates of reactions between organic and aqueous phases.
Reactivity Patterns
Research has shown that this compound exhibits unique reactivity patterns based on its structure:
-
It readily participates in nucleophilic substitutions due to the positive charge on phosphorus.
-
The presence of the acetate group enhances its solubility in polar solvents, making it effective in various organic reactions.
Antitumor Activity
Recent studies have indicated potential antitumor activities associated with triphenylphosphonium derivatives, including this compound, suggesting that these compounds may selectively accumulate in cancer cells due to their high mitochondrial membrane potential, leading to increased cytotoxicity against tumor cells while minimizing effects on normal cells .
Table 2: Antitumor Activity Data
Compound | IC50 (µg/ml) | Comments |
---|---|---|
This compound | 12.6 | Moderate activity |
Comparison Drug (e.g., Doxorubicin) | 2.97 | Higher toxicity |
Scientific Research Applications
Methyl(triphenyl)phosphanium acetate, also known as methyl (triphenylphosphoranylidene)acetate or carbomethoxymethylenetriphenylphosphorane , is a chemical compound used in organic synthesis . It features a phosphorus atom bonded to three phenyl groups and doubly bonded to the alpha position of methyl acetate . This compound is used in Wittig reactions to extend molecules by two carbon atoms, replacing an aldehyde's oxygen with a carbomethoxymethylene group to create a trans- double bond .
Applications
- Vitamin B12 Synthesis: Carbomethoxymethylenetriphenylphosphorane is employed in the total synthesis of Vitamin B12 .
- ** увеличения длины цепи (Chain Extension):** The compound reacts with aldehydes, resulting in a two-carbon atom extension . The carbomethoxymethylene group replaces the aldehyde's oxygen, forming a trans- double bond .
- Mitochondria-Targeted Compounds: Triphenylphosphonium (TPP+)-based compounds, closely related to this compound, are used to target mitochondria in drug design for cancer, cardiovascular, and neurological diseases . TPP+ cations are utilized to deliver probes, antioxidants, and pharmacophores to mitochondria .
- Functionalization of Nanotubes: Methyl (triphenyl phosphoranylidene) acetate is used in the functionalization of carboxylated multi-walled nanotubes .
- Cardiac Imaging: While not a direct application, related compounds like 18F-FBnTP are being explored for cardiac imaging using PET scans .
- ** изучения взаимодействия ангидридов (Studying Anhydride Interactions):** Methyl (triphenylphosphoranylidene)acetate is used in the study of the interaction of homophthalic anhydride .
Advantages of TPP+-Based Mitochondrial Targeting
- Stability: The TPP+ moiety is stable in biological systems.
- Amphiphilic Properties: It combines lipophilic and hydrophilic properties.
- Ease of Synthesis: It has relatively simple synthesis and purification processes.
- Low Reactivity: It exhibits low chemical reactivity toward cellular components.
- Spectroscopic Properties: It lacks light absorption or fluorescence in the visible or near-infrared (NIR) spectral region.
- Safety: MitoQ, a related compound, has shown relative safety in humans, enhancing its clinical potential.
Mechanism of Action
The primary mechanism of action of methyl(triphenyl)phosphanium acetate involves the formation of ylides. These ylides react with carbonyl compounds (aldehydes and ketones) to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a four-membered ring intermediate, which then breaks down to yield the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Ethyl (Triphenylphosphoranylidene) Acetate
CAS 1099-45-2 (C23H21O2P) differs by substituting the methyl group with an ethyl ester (Fig. 1). While both are ylides, the ethyl variant exhibits:
- Higher Lipophilicity: Due to the longer alkyl chain, enhancing solubility in non-polar solvents .
- Synthetic Utility: Widely used in Wittig reactions for olefin synthesis, whereas the methyl derivative is favored in nanomaterial functionalization .
Phosphonium Salts with Different Counterions
This compound belongs to a broader class of phosphonium salts. Counterion effects are critical:
Compound | Counterion | Key Properties | Applications |
---|---|---|---|
Ethyl triphenyl phosphonium bromide (CAS 1530-32-1) | Br⁻ | High solubility in water, ionic conductivity | Electrolytes, phase-transfer catalysis |
Methyl trioctyl phosphonium acetate (CAS not listed) | CH3COO⁻ | Enhanced thermal stability (>250°C) | High-temperature polymer curing |
Ethyl triphenyl phosphonium chloride (CAS 896-33-3) | Cl⁻ | Hydroscopic, reactive in SN2 mechanisms | Quaternary ammonium analogs |
Key Observations :
Imidazolium-Based Ionic Liquids (ILs)
Unlike phosphonium ILs, imidazolium-based ILs (e.g., 1-butyl-3-methylimidazolium acetate):
Trimethyl Phosphonoacetate
CAS 5927-18-4 (C5H11O5P) is a phosphonate ester with a P=O group instead of a phosphonium center. Differences include:
- Hydrolytic Stability : Resists degradation in aqueous media, unlike phosphonium salts .
- Applications : Used as a flame retardant or plasticizer, contrasting with the catalytic roles of phosphonium ylides .
Research Findings and Data
Stability and Reactivity
Industrial Relevance
- In fluoropolymer curing, this compound accelerates crosslinking at lower temperatures (80–120°C) compared to methyl trioctyl phosphonium acetate (>150°C) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl(triphenyl)phosphanium acetate in laboratory settings?
- This compound is typically synthesized via quaternization of triphenylphosphine with methyl halides (e.g., methyl chloride), followed by anion exchange with acetate. A common approach involves reacting triphenylphosphine with methyl iodide in a polar solvent (e.g., acetonitrile) under inert conditions, followed by metathesis with silver acetate to replace the iodide with acetate . Purity is confirmed via elemental analysis and NMR spectroscopy to detect residual solvents or unreacted starting materials .
Q. What analytical techniques are most effective for characterizing the purity of this compound?
- 1H/31P NMR : Identifies structural integrity and detects impurities like residual solvents (e.g., acetone, ethyl acetate) or phosphine oxide byproducts .
- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane eluents, visualized under UV light .
- Elemental Analysis : Validates stoichiometric composition, particularly for phosphorus and carbon content .
Q. What are the critical storage and handling precautions for this compound?
- Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis. Avoid contact with strong acids/bases or oxidizing agents (e.g., peroxides), which may trigger decomposition into toxic phosphorus oxides . Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How does the acetate counterion influence the reactivity of methyltriphenylphosphonium salts in organic transformations?
- The acetate anion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating nucleophilic substitutions or Wittig reactions. Compared to halide salts (e.g., chloride), acetate reduces lattice energy, improving catalytic activity in cross-coupling reactions. However, acetate may act as a coordinating ligand, altering reaction pathways in metal-catalyzed systems .
Q. What mechanistic insights explain conflicting reports on the thermal stability of this compound?
- Discrepancies arise from solvent and atmosphere effects. Under dry N2, the compound is stable up to 150°C. In humid air, hydrolysis occurs at lower temperatures (50–80°C), generating triphenylphosphine oxide and acetic acid. Contradictory DSC data may stem from impurities (e.g., residual solvents) accelerating decomposition .
Q. How can computational modeling optimize the use of this compound in cellulose nanocomposites?
- Molecular dynamics simulations predict interactions between the phosphonium cation and cellulose nanocrystals (CNCs). The acetate anion facilitates hydrogen bonding with CNC surface hydroxyl groups, enhancing dispersion in hydrophilic matrices. Density functional theory (DFT) calculations assess charge distribution effects on interfacial adhesion .
Methodological Considerations
Q. How should researchers design experiments to mitigate batch-to-batch variability in phosphonium salt synthesis?
- Standardize reaction parameters:
- Stoichiometry : Use a 1.1:1 molar ratio of methyl iodide to triphenylphosphine to ensure complete quaternization.
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted triphenylphosphine.
- Quality Control : Implement ICP-MS for trace metal analysis (e.g., Ag+ from metathesis) .
Q. What strategies resolve discrepancies in toxicity profiles of phosphonium salts across studies?
- Contradictions often arise from differing exposure models (in vitro vs. in vivo) or impurity levels. Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.